molecular formula C11H13NO2 B1322045 5-tert-butylbenzo[d]oxazol-2(3H)-one CAS No. 99854-88-3

5-tert-butylbenzo[d]oxazol-2(3H)-one

Cat. No.: B1322045
CAS No.: 99854-88-3
M. Wt: 191.23 g/mol
InChI Key: CSKXTTYRNZFYNH-UHFFFAOYSA-N
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Description

5-tert-butylbenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-tert-butylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl group and other substituents on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzoxazole, including 5-tert-butylbenzo[d]oxazol-2(3H)-one, exhibit significant anti-inflammatory properties. In a study focusing on the synthesis of novel benzoxazole derivatives, compounds similar to this compound showed potent inhibition of inflammatory cytokines such as IL-1β and IL-6. These findings suggest that such compounds could be developed as therapeutic agents for inflammatory diseases like rheumatoid arthritis and asthma .

Case Study: In Vivo and In Vitro Testing

  • Objective : Evaluate the anti-inflammatory effects of synthesized benzoxazole derivatives.
  • Methodology : Compounds were tested for their ability to inhibit mRNA expression of inflammatory markers in vitro and assessed for hepatotoxicity in vivo.
  • Results : Compounds demonstrated significant suppression of IL-1β and IL-6 without hepatotoxic effects, indicating their potential as safe anti-inflammatory agents .

Optical Brighteners

This compound is also utilized in materials science, particularly as an optical brightener. It converts ultraviolet (UV) light into visible light, making it useful in various applications such as:

  • Fluorescent Brighteners : Used in thermoplastic resins (e.g., polyvinyl chloride and acrylics), paints, coatings, and printing inks.
  • Detection Agents : Employed in identifying thin-film electrical contact lubricants due to its fluorescent properties .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-inflammatory treatmentsEffective inhibition of IL-1β, IL-6 mRNA
Material ScienceOptical brighteners for plastics and coatingsConverts UV light to visible light
DetectionIdentifying lubricants in electrical contactsUseful in detecting thin-film lubricants

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This compound is similar in structure but contains a thiophene ring instead of an oxazole ring.

    4,4′-Bis(2-benzoxazolyl)stilbene: Another benzoxazole derivative used as an optical brightener.

Uniqueness

5-tert-butylbenzo[d]oxazol-2(3H)-one is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

5-tert-butylbenzo[d]oxazol-2(3H)-one, a compound classified under benzoxazole derivatives, has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it exhibits a melting point range of 164-166 °C . The presence of the tert-butyl group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular pathways:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways, which may extend to this compound. For instance, studies have demonstrated that benzoxazole derivatives can inhibit ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Comparative studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 3.125 to 50.0 µg/mL .

Biological Activity Overview

Antimicrobial Activity
this compound has shown promising results in antimicrobial assays. The compound was tested against common bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating effective inhibition at specific concentrations. The structure-activity relationship indicates that modifications in substituents can enhance or reduce activity .

Cytotoxic Effects
Research has indicated that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The cytotoxicity may be linked to the compound's ability to induce apoptosis through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokine production in cell models subjected to lipopolysaccharide (LPS) stimulation. This suggests that the compound could be beneficial in treating inflammatory conditions by modulating pathways like NF-κB and STAT3 .

Table 1: Summary of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialMIC values between 3.125 - 50 µg/mL
CytotoxicitySignificant effects on cancer cells
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression

Case Study Example

In one study, researchers synthesized various derivatives of this compound and assessed their biological activities. Compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups. The most active derivative demonstrated an MIC significantly lower than standard antibiotics, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

5-tert-butyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKXTTYRNZFYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621269
Record name 5-tert-Butyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99854-88-3
Record name 5-tert-Butyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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